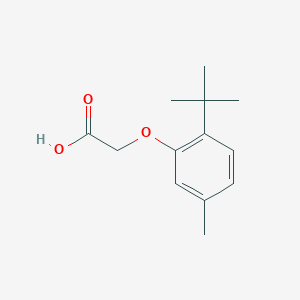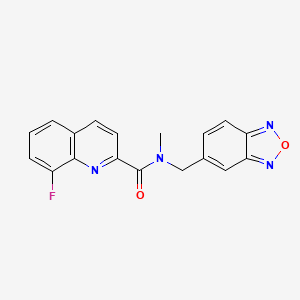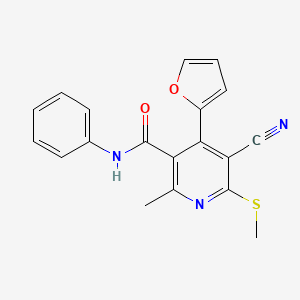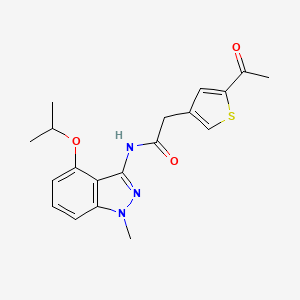![molecular formula C21H24N4O2 B5579253 1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)
1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a class of chemicals that likely exhibit significant biological or chemical activities due to their complex structure, incorporating elements of imidazolidinone and pyridinyl-piperidinyl motifs. Such structures are often explored for their potential as pharmaceutical agents or in material science due to their unique chemical properties.
Synthesis Analysis
Synthesis of complex molecules like this one often involves multi-step reactions, starting from simpler precursors. For example, Krylov et al. (2019) described a three-component condensation method for synthesizing imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which shares structural similarities with the target compound, indicating the potential for creating diverse molecular frameworks through strategic synthetic planning (Krylov et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including imidazolidinone and pyridine, which contribute to the molecule's stability and reactivity. Dhanalakshmi et al. (2018) performed a crystal structure and Hirshfeld surface analysis on imidazo[1,2-a]pyridine derivatives, providing insights into the molecular interactions and spatial arrangement, which could be relevant for understanding the structural characteristics of our compound of interest (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in the molecule. For instance, Hamdouchi et al. (1999) explored the antiviral activity of imidazo[1,2-a]pyridines, highlighting the reactivity of such compounds towards biological targets, which might reflect on the compound 's potential reactivity and interactions (Hamdouchi et al., 1999).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are crucial for determining a compound's applicability in different contexts. These properties are often related to the molecule's overall structure and functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for modification, are essential for developing applications. The synthesis and reactions outlined by Mahmoud et al. (2011) for thiazolidine derivatives demonstrate the versatility of nitrogen-containing heterocycles, potentially applicable to the target compound (Mahmoud et al., 2011).
科学的研究の応用
Heterocyclic Compound Synthesis and Characterization
- Research has delved into the synthesis and characterization of heterocyclic compounds, including imidazo[1,2-a]pyridine-based derivatives. These compounds are significant due to their potential in treating heart and circulatory failures, among other pharmaceutical applications. The study by Kwong et al. (2019) synthesized a series of these derivatives, highlighting their importance in medicinal chemistry due to their structural uniqueness and potential biological activities Kwong et al., 2019.
Antimicrobial Activity
- Thiazolidinone derivatives, including those synthesized from key intermediates involving pyridin-2-yl-piperazine, have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. Patel et al. (2012) detailed the synthesis of such compounds and their promising antimicrobial efficacy, underscoring the potential of these heterocycles in addressing resistance issues in microbial infections Patel et al., 2012.
Molecular Modifications and Cancer Therapy
- Selenylated imidazo[1,2-a]pyridines have been investigated for their potential in breast cancer chemotherapy. Almeida et al. (2018) synthesized novel selenylated compounds, demonstrating their ability to inhibit cell proliferation and induce apoptosis in breast cancer cells, marking them as potential therapeutic agents for cancer treatment Almeida et al., 2018.
Imidazo[1,2-a]pyridine as a Therapeutic Scaffold
- The imidazo[1,2-a]pyridine scaffold has been extensively studied for its wide range of applications in medicinal chemistry. Deep et al. (2016) reviewed the therapeutic potential of derivatives of this scaffold, which includes activities such as anticancer, antimicrobial, and antiviral, further emphasizing the importance of structural modifications to enhance biological activity Deep et al., 2016.
Novel Fused Imidazole Derivatives
- The synthesis of novel fused imidazole derivatives showcases the versatility of imidazolidinone frameworks in creating compounds with potential therapeutic applications. El-Shareif et al. (2003) reported on the creation of such compounds, exploring their structural and potential biological relevance El-Shareif et al., 2003.
作用機序
特性
IUPAC Name |
1-[2-methyl-5-(2-pyridin-2-ylpiperidine-1-carbonyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-8-9-16(14-19(15)25-13-11-23-21(25)27)20(26)24-12-5-3-7-18(24)17-6-2-4-10-22-17/h2,4,6,8-10,14,18H,3,5,7,11-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGJPKFAUABKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2C3=CC=CC=N3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)


![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)
![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)
![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)




![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)
